5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Overview
Description
5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride typically involves the reaction of 5-chloro-1,3,3-trimethylindolenine with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indolium derivatives.
Substitution: Various substituted indolium compounds depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cellular imaging and as a fluorescent dye due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with unique optical properties
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzymatic activities and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,4-dimethoxyaniline
- 5-Chloro-2-{(E)-2-[4-(dimethylamino)phenyl]vinyl}-1,3,3-trimethyl-3H-indolium
Uniqueness
5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride stands out due to its unique combination of a chloro-substituted indolium core and a dimethylamino phenyl vinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
84787-97-3 |
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Molecular Formula |
C21H24Cl2N2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-[(E)-2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C21H24ClN2.ClH/c1-21(2)18-14-16(22)9-12-19(18)24(5)20(21)13-8-15-6-10-17(11-7-15)23(3)4;/h6-14H,1-5H3;1H/q+1;/p-1 |
InChI Key |
ASOVORFALUQZRZ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)Cl)[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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